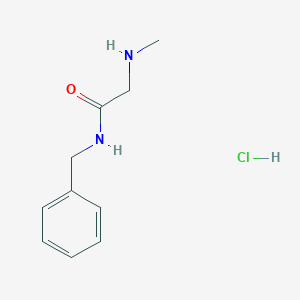

N-Benzyl-2-(methylamino)acetamide hydrochloride

Descripción general

Descripción

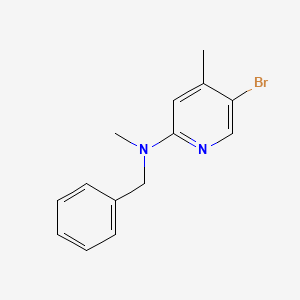

“N-Benzyl-2-(methylamino)acetamide hydrochloride” is a chemical compound . It has a molecular formula of C10H15ClN2O . The compound is related to N-Benzyl-N-methylethanolamine, which is a tertiary benzylamine .

Synthesis Analysis

The synthesis of N-Benzyl-2-(methylamino)acetamide derivatives has been reported in the literature . For instance, twelve derivatives of N-Benzyl-2-acetamidopropionamide have been prepared, incorporating six different heteroatom substituents (chloro, bromo, iodo, oxygen, nitrogen, and sulfur) at the C(3) site .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-2-(methylamino)acetamide hydrochloride” can be represented by the SMILES string CN(CC(O)=O)Cc1ccccc1 . This indicates that the molecule consists of a benzyl group attached to a methylaminoacetamide group.

Chemical Reactions Analysis

The compound is related to N-Benzyl-N-methylethanolamine, which has been reported to undergo electrochemical alkoxylation . Additionally, the hydrogenative deprotection of the N-Benzyl protecting group has been facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) with a palladium-on-carbon (Pd/C) catalyst .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Studies and Drug Synthesis

- Summary of Application : “N-Benzyl-2-(methylamino)acetamide hydrochloride” is used in the synthesis of optically active compounds, specifically in the creation of Nicardipine . Nicardipine is a medication used to manage and treat hypertension and angina .

- Methods of Application : The synthesis involves the use of (-)- and (+)- 1-ethoxymethyl-5-methoxycarbonyl-2, 6-dimethyl-4-(m-nitrophenyl)-1, 4-dihydropyridine-3-carboxylic acid. Resolution of this compound is carried out using cinchonidine and cinchonine as resolving agents .

- Results or Outcomes : The vertebral vasodilating activity of (+)-YC-93 (the hydrochloride of (+)-(6)) was found to be about 3 times that of (-)-YC-93 .

-

Organic Chemistry

- Summary of Application : This compound is used in organic chemistry for the synthesis of various complex molecules.

- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized.

- Results or Outcomes : The outcomes of these syntheses can range from new organic compounds to improved methods for creating existing ones.

-

Chemical Synthesis

- Summary of Application : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized .

- Results or Outcomes : The outcomes of these syntheses can range from new organic compounds to improved methods for creating existing ones .

-

Preparation of Nicardipine

- Summary of Application : “N-Benzyl-2-(methylamino)acetamide hydrochloride” is used in the preparation of Nicardipine, a medication used to manage and treat hypertension and angina .

- Methods of Application : The preparation involves the reaction of 3-nitrobenzaldehyde, methyl 3-aminocrotonate and 2-(N-methylamino)ethyl acetoacetate and subsequent reaction with a benzyl halide in inert solvents .

- Results or Outcomes : The result is the creation of Nicardipine, a commonly used cerebral vasodilator .

-

Neuroleptic Activity

- Summary of Application : “N-Benzyl-2-(methylamino)acetamide hydrochloride” is used in the synthesis of compounds with neuroleptic activity .

- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized .

- Results or Outcomes : The outcomes of these syntheses can range from new organic compounds to improved methods for creating existing ones .

-

Electrochemical Alkoxylation

- Summary of Application : “N-Benzyl-N-methylethanolamine” is used in electrochemical alkoxylation .

- Methods of Application : The process involves the use of 2-amino-2-phenylpropanoate salts as the amine source, and aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions .

- Results or Outcomes : The result is the production of a variety of arylmethylamines in very good yields .

-

Preparation of Nicardipine

- Summary of Application : “N-Benzyl-2-(methylamino)acetamide hydrochloride” is used in the preparation of Nicardipine, a medication used to manage and treat hypertension and angina .

- Methods of Application : The preparation involves the reaction of 3-nitrobenzaldehyde, methyl 3-aminocrotonate and 2-(N-methylamino)ethyl acetoacetate and subsequent reaction with a benzyl halide in inert solvents .

- Results or Outcomes : The result is the creation of Nicardipine, a commonly used cerebral vasodilator .

-

Synthesis of Benzamides

- Summary of Application : “N-Benzyl-2-(methylamino)acetamide hydrochloride” is used in the synthesis of benzamides .

- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized .

- Results or Outcomes : The outcomes of these syntheses can range from new organic compounds to improved methods for creating existing ones .

Propiedades

IUPAC Name |

N-benzyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-11-8-10(13)12-7-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMRYGJPYOFHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-(methylamino)acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

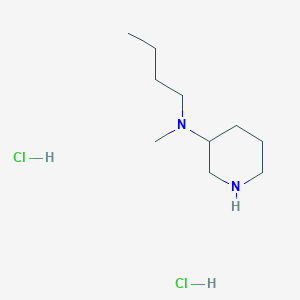

![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)

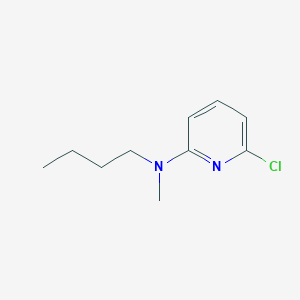

![2-[(6-Chloro-4-pyrimidinyl)(ethyl)amino]-1-ethanol](/img/structure/B1423992.png)

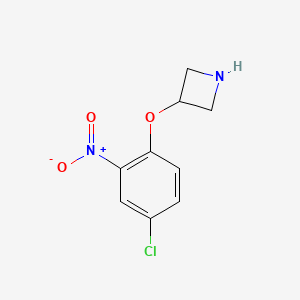

![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423997.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-1-ethanol](/img/structure/B1423999.png)

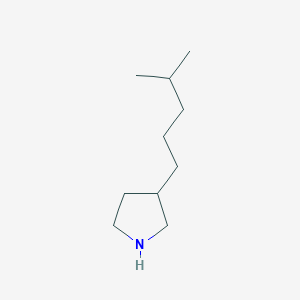

![4-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424008.png)